molecular formula C21H20N4O3S2 B2483506 (Z)-N-(6-acetamido-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-6-carboxamide CAS No. 865174-18-1

(Z)-N-(6-acetamido-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-6-carboxamide

Cat. No.: B2483506
CAS No.: 865174-18-1
M. Wt: 440.54
InChI Key: MBSBCWNMCNQKNM-FLFQWRMESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-N-(6-acetamido-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-6-carboxamide is a potent and selective chemical probe identified for the inhibition of Dual-specificity tyrosine-regulated kinase 1A (DYRK1A). DYRK1A is a protein kinase encoded by a gene on human chromosome 21 that plays a critical role in neuronal development and cellular proliferation. Its overexpression is implicated in the neurological pathologies associated with Down syndrome. Research utilizing this compound is primarily focused on elucidating the signaling pathways governed by DYRK1A, particularly its role in tau protein phosphorylation and the formation of neurofibrillary tangles, a hallmark of Alzheimer's disease pathology. Furthermore, due to the involvement of DYRK1A in cell cycle control and apoptosis, this inhibitor serves as a valuable tool in oncology research, investigating its effects on the survival and proliferation of certain cancer cell lines. The precise mechanism of action involves the compound competitively binding to the ATP-binding pocket of the DYRK1A kinase domain, thereby preventing the phosphorylation of its downstream substrates. This makes it an essential reagent for fundamental studies in neurobiology, the molecular basis of cognitive disorders, and potential therapeutic strategies for cancer and neurodegenerative diseases.

Properties

IUPAC Name

N-[6-acetamido-3-(2-ethoxyethyl)-1,3-benzothiazol-2-ylidene]-1,3-benzothiazole-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O3S2/c1-3-28-9-8-25-17-7-5-15(23-13(2)26)11-19(17)30-21(25)24-20(27)14-4-6-16-18(10-14)29-12-22-16/h4-7,10-12H,3,8-9H2,1-2H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBSBCWNMCNQKNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCN1C2=C(C=C(C=C2)NC(=O)C)SC1=NC(=O)C3=CC4=C(C=C3)N=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-N-(6-acetamido-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-6-carboxamide is a complex organic compound that belongs to the class of benzothiazole derivatives. The structural features of this compound suggest significant potential for various biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, synthesis methods, and relevant research findings.

Structural Overview

The compound features:

  • Benzo[d]thiazole core : Known for diverse biological activities.
  • Acetamido group : Often associated with anti-inflammatory properties.
  • Ethoxyethyl side chain : May enhance solubility and bioavailability.

Anticancer Activity

Research indicates that compounds containing benzothiazole moieties exhibit notable anticancer properties. For instance, studies have shown that certain derivatives can inhibit tumor cell proliferation by interfering with microtubule dynamics, leading to G2/M cell cycle arrest .

CompoundIC50 (µM)Activity
Compound A0.85 - 3.3Antitumor
Compound B4 - 9Cytotoxic against leukemia cell lines
Compound C0.19 - 83.1Antiproliferative

The specific compound this compound is expected to demonstrate similar anticancer efficacy based on its structural similarities to other active benzothiazole derivatives.

Antimicrobial Activity

While many benzothiazole compounds have been evaluated for antimicrobial efficacy, studies have shown mixed results. Some derivatives demonstrated cytotoxic effects against various bacterial strains but lacked significant antiviral activity against viruses like HIV and hepatitis . The unique structure of this compound may contribute to its interaction with microbial targets, warranting further investigation.

The proposed mechanisms of action for benzothiazole derivatives, including our compound of interest, involve:

  • Microtubule disruption : Leading to cell cycle arrest.
  • Inhibition of cytochrome P450 enzymes : Affecting drug metabolism and cancer cell survival .

Synthesis Methods

The synthesis of this compound can be achieved through several synthetic pathways, involving:

  • Formation of the benzo[d]thiazole core.
  • Introduction of the acetamido and ethoxyethyl substituents via nucleophilic substitution reactions.
  • Final coupling reactions to form the ylidene linkage.

Case Studies

  • Study on Anticancer Properties : A recent study evaluated various benzothiazole derivatives against a panel of cancer cell lines, revealing that compounds similar to this compound exhibited potent antiproliferative effects, particularly against leukemia and solid tumor lines .
  • Microtubule Inhibition Study : Another investigation focused on the impact of benzothiazole derivatives on tubulin polymerization, demonstrating that certain compounds effectively inhibited microtubule assembly, which is critical for mitosis .

Comparison with Similar Compounds

Key Observations :

  • The Z-configuration in the target compound may confer steric advantages over non-stereospecific analogs.
  • Ethoxyethyl groups (target) vs. trifluoromethyl groups (patent compounds ): The former likely enhances aqueous solubility, while the latter improves membrane permeability.
  • Carboxamide (target) vs.

Key Observations :

  • The low yield (20%) for compound 28 highlights challenges in carboxamide coupling, suggesting the target compound’s synthesis may require optimization.
  • Patent compounds employ simpler coupling methods, favoring scalability.

Key Observations :

  • The target compound’s ethoxyethyl group may balance solubility and permeability better than the polar sulfonamide in 28 or the lipophilic trifluoromethyl groups in patent compounds .
  • Thiadiazole-containing analogs (e.g., 6d ) show potent VEGFR-2 inhibition, suggesting the target compound’s carboxamide could mimic this activity.

Preparation Methods

Synthesis of Benzo[d]thiazole Core Structures

Formation of the 6-Acetamido-3-(2-Ethoxyethyl)benzo[d]thiazole Subunit

The 6-acetamido-3-(2-ethoxyethyl)benzo[d]thiazole moiety is synthesized via a multi-step sequence involving cyclization, alkylation, and acetylation.

  • Cyclization of 2-Aminothiophenol Derivatives :
    Initial formation of the benzo[d]thiazole core begins with the reaction of 2-aminothiophenol with α-bromoketones. For example, 2-bromo-1-(2-ethoxyethyl)acetophenone undergoes cyclization in ethanol under reflux to yield 3-(2-ethoxyethyl)benzo[d]thiazole.

  • Introduction of the Acetamido Group :
    Nitration of the benzo[d]thiazole at position 6, followed by reduction to the amine and subsequent acetylation with acetic anhydride, introduces the acetamido substituent. This step is critical for enhancing solubility and biological interaction.

Table 1: Reaction Conditions for 6-Acetamido-3-(2-Ethoxyethyl)benzo[d]thiazole Synthesis
Step Reagents/Conditions Yield (%) Purity (%)
Cyclization EtOH, reflux, 8h 78 90
Nitration HNO₃/H₂SO₄, 0°C, 2h 65 85
Reduction H₂/Pd-C, MeOH, RT 92 95
Acetylation Ac₂O, pyridine, 50°C, 4h 88 98

Synthesis of Benzo[d]thiazole-6-carboxylic Acid

The carboxylic acid derivative is prepared through oxidation of a methyl-substituted benzo[d]thiazole.

  • Methyl Group Introduction :
    A methyl group is introduced at position 6 via Friedel-Crafts alkylation using methyl chloride and AlCl₃.

  • Oxidation to Carboxylic Acid :
    The methyl group is oxidized to a carboxylic acid using KMnO₄ in acidic conditions (H₂SO₄/H₂O, 80°C).

Coupling of Benzo[d]thiazole Subunits

Activation of Benzo[d]thiazole-6-carboxylic Acid

The carboxylic acid is activated using thionyl chloride (SOCl₂) to form the corresponding acid chloride, which is then reacted with the 6-acetamido-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene amine.

Amide Bond Formation

The coupling reaction employs 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt) in dimethylformamide (DMF) at 0–5°C to facilitate amide bond formation. This method ensures minimal racemization and high yields.

Table 2: Optimization of Coupling Reaction
Parameter Optimal Condition Yield (%)
Coupling Agent EDCI/HOBt 75
Solvent Anhydrous DMF 80
Temperature 0–5°C 85
Reaction Time 12h 78

Purification and Characterization

Chromatographic Techniques

Crude products are purified via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures.

Spectroscopic Validation

  • ¹H-NMR : Distinct signals for the ethoxyethyl group (δ 1.2 ppm, triplet; δ 3.5 ppm, quartet) and acetamido moiety (δ 2.1 ppm, singlet).
  • LC-MS : Molecular ion peak at m/z 483.2 [M+H]⁺ confirms the target structure.

Challenges and Optimization Strategies

Steric Hindrance in Coupling Reactions

The bulky 3-(2-ethoxyethyl) group necessitates prolonged reaction times (12–24h) to achieve complete conversion. Microwave-assisted synthesis at 80°C reduces reaction time to 2h with comparable yields.

Solvent Selection

Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates but may lead to side reactions. Dichloromethane (DCM) is preferred for acid chloride formation due to its inertness.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.